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Compound Name: Collismycin B

Cat. No.: B1176547 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the generation of novel

Collismycin B derivatives through mutasynthesis. This technique leverages the biosynthetic

machinery of a genetically engineered strain of Streptomyces sp. CS40 to incorporate synthetic

precursor analogs, leading to the production of new bioactive compounds. The primary focus of

this protocol is the generation of derivatives based on the well-established methods for

Collismycin A, which are directly applicable due to structural similarities.

Introduction to Collismycin B and Mutasynthesis
Collismycin B belongs to the 2,2'-bipyridyl family of natural products, which are hybrid

polyketide-nonribosomal peptides. These compounds have garnered interest for their diverse

biological activities, including potential neuroprotective effects. Mutasynthesis is a powerful

technique that combines chemical synthesis and biosynthesis to create novel natural product

analogs. The process involves genetically blocking the biosynthesis of a natural precursor in a

microorganism and then supplying synthetic analogs of that precursor to be incorporated into

the final product.

In the case of Collismycin biosynthesis, a key precursor is picolinic acid, which is derived from

L-lysine. By inactivating the gene responsible for the conversion of lysine to picolinic acid, a

mutant strain is created that is unable to produce Collismycins. However, production can be
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rescued by feeding picolinic acid to the culture. This provides a platform to introduce

structurally modified picolinic acid analogs, which are then processed by the remaining

biosynthetic enzymes to generate novel Collismycin derivatives.

Experimental Data Summary
The following tables summarize the quantitative data obtained from mutasynthesis experiments

to generate derivatives of Collismycin A, a structurally related compound. These data serve as

a benchmark for the expected outcomes when applying similar methodologies to Collismycin
B.

Table 1: Mutasynthesized Collismycin Derivatives and Their Biological Activity

Compound Precursor Fed Modification

Neuroprotectiv
e Activity (%
reduction in
apoptotic cells
at 1 µM)

Cytotoxicity
(IC50 against
A549, HCT116,
MDA-MB-231
cell lines)

Collismycin A

(Parent)
Picolinic Acid None 44%[1] -

4-Methyl-

Collismycin A

4-Methyl-picolinic

acid

Methyl group at

C-4 of the first

pyridine ring

Effective

neuroprotective

action

Not reported

6-Methyl-

Collismycin A

6-Methyl-picolinic

acid

Methyl group at

C-6 of the first

pyridine ring

Higher than

Collismycin A
Not reported

Collismycin H

Via insertional

inactivation &

biocatalysis

Modification on

the second

pyridine ring

~60%[1] >100 µM[1]

Table 2: Characterization Data for Novel Collismycin Derivatives
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Compound
Molecular
Formula

HR-MS (m/z)
Key ¹H NMR
Signals (ppm)

Key ¹³C NMR
Signals (ppm)

4-Methyl-

Collismycin A
C₁₄H₁₅N₃O₂S

[M+H]⁺

calculated:

290.0963, found:

290.0958

Data not

available in

search results

Data not

available in

search results

6-Methyl-

Collismycin A
C₁₄H₁₅N₃O₂S

[M+H]⁺

calculated:

290.0963, found:

290.0965

Data not

available in

search results

Data not

available in

search results

Note: Detailed spectroscopic data for the methylated derivatives were not available in the

searched literature.

Experimental Protocols
Protocol 1: Generation of the Streptomyces sp. CS40
ΔclmI Mutant
This protocol describes the inactivation of the clmI gene, which encodes a lysine 2-

aminotransferase, the enzyme responsible for the initial step in picolinic acid biosynthesis.

1. Plasmid Construction:

A gene replacement cassette is constructed using a suitable E. coli-Streptomyces shuttle

vector, such as pKC1139.

Flanking regions (approximately 1.5-2 kb each) upstream and downstream of the clmI gene

are amplified from Streptomyces sp. CS40 genomic DNA by PCR.

An antibiotic resistance cassette (e.g., apramycin resistance) is cloned between the two

flanking regions in the shuttle vector.

2. Transformation of Streptomyces sp. CS40

The constructed plasmid is introduced into E. coli ET12567/pUZ8002 for demethylation.
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Intergeneric conjugation is performed between the E. coli donor strain and Streptomyces sp.

CS40 spores.

Grow E. coli to mid-log phase in LB medium with appropriate antibiotics.

Prepare a dense spore suspension of Streptomyces sp. CS40.

Mix the E. coli and Streptomyces spores and plate on a suitable medium (e.g., SFM) and

incubate.

Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid) to select against the

E. coli donor and the antibiotic for the resistance cassette (e.g., apramycin) to select for

exconjugants.

3. Selection of Double Crossover Mutants:

Primary exconjugants (single crossover events) are selected based on resistance to the

antibiotic marker on the vector.

To select for double crossover events, single colonies are propagated on non-selective

medium for several rounds to facilitate the second crossover event.

Progeny are then screened for the desired phenotype (e.g., apramycin resistant, vector

antibiotic sensitive) and confirmed by PCR and Southern blot analysis to verify the deletion

of the clmI gene.

Protocol 2: Fermentation and Precursor Feeding for
Mutasynthesis
1. Fermentation Medium:

A suitable production medium for Collismycin, such as R5A medium, is used. The

composition should be optimized for the mutant strain.

2. Inoculum Preparation:

A two-stage seed culture is recommended.
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A primary seed culture is grown from a spore suspension in a suitable vegetative medium

(e.g., TSB) for 2-3 days.

A secondary seed culture is inoculated from the primary culture and grown for another 1-2

days.

3. Production Fermentation:

The production medium is inoculated with the secondary seed culture (e.g., 5% v/v).

Fermentation is carried out in baffled flasks or a bioreactor at an appropriate temperature

(e.g., 28-30°C) with agitation (e.g., 200-250 rpm).

4. Precursor Feeding:

The picolinic acid analog (e.g., 4-methyl-picolinic acid or 6-methyl-picolinic acid) is dissolved

in a suitable solvent (e.g., DMSO or water).

The precursor solution is filter-sterilized and added to the fermentation culture.

The optimal time of addition is typically after the initial growth phase, around 24-48 hours

post-inoculation.

The final concentration of the fed precursor should be optimized, with typical starting ranges

being 0.1-1 mM.

Protocol 3: Extraction and Purification of Collismycin
Derivatives
1. Extraction:

After a suitable fermentation period (e.g., 5-7 days), the culture broth is harvested.

The mycelium is separated from the supernatant by centrifugation or filtration.

The supernatant is extracted with an organic solvent such as ethyl acetate or butanol.
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The mycelium can also be extracted with a polar organic solvent like acetone or methanol to

recover any intracellular product.

2. Purification:

The crude extract is concentrated under reduced pressure.

The residue is subjected to chromatographic purification.

A combination of techniques such as silica gel chromatography, size-exclusion

chromatography (e.g., Sephadex LH-20), and preparative or semi-preparative HPLC is used

to isolate the pure derivatives.

3. Structure Elucidation:

The structure of the purified compounds is determined using standard spectroscopic

techniques, including:

High-Resolution Mass Spectrometry (HR-MS): To determine the elemental composition.

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC)

NMR spectroscopy to elucidate the chemical structure and stereochemistry.
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Click to download full resolution via product page

Caption: Mutasynthesis workflow for generating novel Collismycin derivatives.
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Caption: Simplified biosynthetic pathway of Collismycin and the mutasynthetic block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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